molecular formula C15H21NO2 B150900 (+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone CAS No. 136410-30-5

(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone

Cat. No.: B150900
CAS No.: 136410-30-5
M. Wt: 247.33 g/mol
InChI Key: WPWXUBAZDOBDHI-UHFFFAOYSA-N
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Description

(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that belongs to the pyrrolidinone family. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties. The compound features a five-membered lactam ring with a benzyl group at the nitrogen atom and a butoxy group at the fifth position of the ring.

Preparation Methods

The synthesis of (+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone can be achieved through various synthetic routes. One common method involves the cyclization of N-benzyl-4-butoxybutanamide under acidic conditions. The reaction typically requires a strong acid catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.

    Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions include carboxylic acids, amines, and alcohols.

Scientific Research Applications

(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but docking studies suggest potential binding to gamma tubulin .

Comparison with Similar Compounds

(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone can be compared with other pyrrolidinone derivatives such as:

    1-Benzyl-5-bromopyrrolidin-2-one: Known for its anticancer activity.

    1-Benzyl-5-hydroxypyrrolidin-2-one: Studied for its antimicrobial properties.

    1-Benzyl-5-methoxypyrrolidin-2-one: Investigated for its potential use in treating neurological disorders.

The uniqueness of this compound lies in its butoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

136410-30-5

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-benzyl-5-butoxypyrrolidin-2-one

InChI

InChI=1S/C15H21NO2/c1-2-3-11-18-15-10-9-14(17)16(15)12-13-7-5-4-6-8-13/h4-8,15H,2-3,9-12H2,1H3

InChI Key

WPWXUBAZDOBDHI-UHFFFAOYSA-N

SMILES

CCCCOC1CCC(=O)N1CC2=CC=CC=C2

Canonical SMILES

CCCCOC1CCC(=O)N1CC2=CC=CC=C2

Synonyms

(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4 g of 5-n-butyloxy-pyrrolidin-2-one, 1.79 g of potassium hydroxide hydrated to 85%, and 0.4 g of n-tetrabutylammonium bromide in 80 cm' of tetrahydrofuran, there is added a solution of 4.35 g of benzyl bromide, without exceeding 30° C. After agitating for 1 hour at ambient temperature, the insoluble matter is filtered off and the solvent is evaporated. The residue (4.7 g) is distilled at 230° C. under 0.05 mbar, then the distillate is chromatographed on silica (eluent: ethyl acetate--n-hexane, 1--1). 3.5 g of the expected product is obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
[Compound]
Name
n-tetrabutylammonium bromide
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two

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